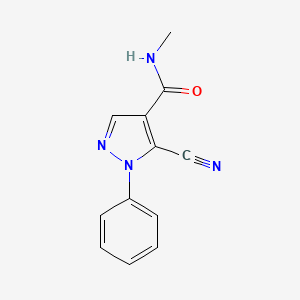![molecular formula C12H26O2Si B8700903 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol](/img/structure/B8700903.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol: is an organosilicon compound that features a cyclopentanol moiety protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of tert-Butyldimethylsilyl Chloride: This is typically prepared by reacting tert-butyl chloride with dimethylchlorosilane in the presence of a catalyst.
Protection of Cyclopentanol: The cyclopentanol is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine to form 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol.
Industrial Production Methods: The industrial production of this compound generally follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: TBAF in THF at room temperature.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the deprotected alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine:
- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
- Acts as an intermediate in the synthesis of various bioactive compounds .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new synthetic methodologies and reaction mechanisms .
Mecanismo De Acción
The mechanism by which 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol exerts its effects primarily involves the protection and deprotection of alcohol groups. The tert-butyldimethylsilyl group provides steric hindrance, protecting the alcohol from unwanted reactions. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free alcohol .
Comparación Con Compuestos Similares
- 3-((tert-Butyldimethylsilyl)oxy)propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (tert-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness:
- Stability: 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol is more hydrolytically stable compared to trimethylsilyl ethers.
- Ease of Removal: The tert-butyldimethylsilyl group can be easily removed under mild conditions using TBAF, making it a preferred protecting group in organic synthesis .
Propiedades
Fórmula molecular |
C12H26O2Si |
|---|---|
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10-11,13H,6-9H2,1-5H3 |
Clave InChI |
CDSBXCXRCZIGQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CCC(C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(1-piperidinyl)phenyl]isonicotinamide](/img/structure/B8700885.png)





